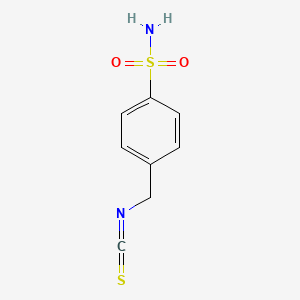

4-(Isothiocyanatomethyl)benzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Isothiocyanatomethyl)benzene-1-sulfonamide is a chemical compound with the CAS Number: 51929-73-8 . It has a molecular weight of 228.3 .

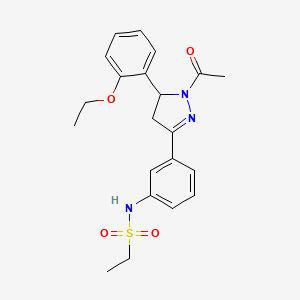

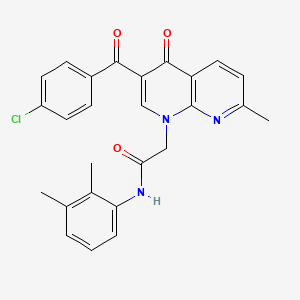

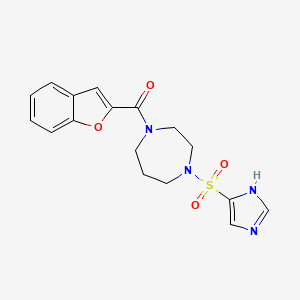

Molecular Structure Analysis

The molecular structure of 4-(Isothiocyanatomethyl)benzene-1-sulfonamide is represented by the formula C8H8N2O2S2 . The InChI Code for this compound is 1S/C8H8N2O2S2/c9-14(11,12)8-3-1-7(2-4-8)5-10-6-13/h1-4H,5H2,(H2,9,11,12) .Physical And Chemical Properties Analysis

4-(Isothiocyanatomethyl)benzene-1-sulfonamide is a powder at room temperature .Applications De Recherche Scientifique

Cancer Research: Aldehyde Dehydrogenase Inhibition

One of the notable applications of this compound is in cancer research, particularly as an inhibitor of aldehyde dehydrogenase (ALDH). ALDH plays a significant role in drug resistance, especially in non-small-cell lung cancer (NSCLC). Studies have shown that 4-(Isothiocyanatomethyl)benzene-1-sulfonamide can decrease cisplatin tolerance and migratory ability of NSCLC cells .

Chemotherapy Adjuvant

Due to its ALDH inhibitory properties, this compound has potential as an adjuvant in chemotherapy. It can be used to enhance the efficacy of existing chemotherapy drugs like cisplatin by targeting ALDH-positive cancer cells, which are often resistant to treatment .

Reversal of Epithelial-Mesenchymal Transition (EMT)

The compound has been observed to reverse the EMT phenotype in cancer cells. EMT is a process where epithelial cells gain migratory and invasive properties to become mesenchymal stem cells, which is a critical step in cancer metastasis. By reversing EMT, it could potentially reduce the metastatic spread of cancer .

Molecular Modeling and Drug Design

4-(Isothiocyanatomethyl)benzene-1-sulfonamide can be used in silico molecular modeling to predict interactions with various proteins, including ALDH isoforms and ABC proteins. This aids in the selection of promising compounds for further development in drug design .

Biological Studies: Protein Expression Analysis

Researchers can use this compound to study changes in protein expression levels, such as E-Cadherin, ABCC1, and ALDH3A1, which are associated with cancer cell resistance and metastatic potential .

Pharmacological Studies: Drug Resistance Mechanisms

The compound’s ability to affect drug resistance mechanisms makes it valuable for pharmacological studies. It can help in understanding how cancer cells develop resistance to drugs and how this resistance can be overcome .

Biochemical Research: Enzyme Activity Modulation

In biochemical research, 4-(Isothiocyanatomethyl)benzene-1-sulfonamide can be used to modulate enzyme activities, particularly those involved in metabolic pathways related to cancer and other diseases .

Therapeutic Agent Development

Finally, the compound’s properties make it a candidate for the development of new therapeutic agents. Its role in affecting drug tolerance and cell migration could lead to the creation of novel treatments for diseases where these factors are relevant .

Mécanisme D'action

Safety and Hazards

This compound is associated with several hazard statements including H302, H312, H315, H318, H332, H334, H335 . Precautionary measures include P261, P264, P270, P271, P280, P285, P301+P312, P302+P352, P304+P340, P304+P341, P305+P351+P338, P310, P312, P330, P332+P313, P342+P311, P362, P363, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

4-(isothiocyanatomethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S2/c9-14(11,12)8-3-1-7(2-4-8)5-10-6-13/h1-4H,5H2,(H2,9,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZLNKDNBDCKLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=C=S)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,6-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B2359433.png)

![methyl 2-[9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2359434.png)

![(1H-benzo[d]imidazol-5-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2359440.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2359443.png)

![3-(4-Chlorophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2359445.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2359448.png)

![N-(1-cyanopropyl)-3-[(pyrrolidin-1-yl)methyl]benzamide](/img/structure/B2359452.png)

![2-[(5-Chloropyrimidin-2-yl)amino]-1-(furan-3-yl)-1-thiophen-2-ylethanol](/img/structure/B2359454.png)